9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene
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Overview
Description
9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene is an organic compound belonging to the anthracene family. It is characterized by its rigid and planar structure, which facilitates strong π-π interactions and high thermal stability. This compound is particularly notable for its applications in organic light-emitting diodes (OLEDs) due to its strong blue fluorescence emission .
Preparation Methods
The synthesis of 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene involves multi-step organic reactions. Key methods include the Suzuki cross-coupling reaction of 9-bromo-anthracene and naphthalene-2-boronic acid, followed by further functionalization using the Wittig and Heck reactions .
Chemical Reactions Analysis
This compound undergoes typical reactions of aromatic compounds, including electrophilic substitution and oxidation . It exhibits unique electrochemical properties, such as reversible redox behavior, which are studied using cyclic voltammetry . Common reagents used in these reactions include bromine for electrophilic substitution and potassium permanganate for oxidation. Major products formed from these reactions include various substituted anthracenes and oxidized derivatives .
Scientific Research Applications
9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene is widely used in scientific research, particularly in the field of optoelectronics. It is a key material for blue fluorescent OLEDs due to its high thermal stability and strong blue fluorescence emission . Additionally, it is used in triplet–triplet annihilation upconversion systems, which are important for applications in solar energy conversion and bioimaging . The compound’s unique electrochemical properties also make it a candidate for electronic and optoelectronic devices .
Mechanism of Action
The mechanism by which 9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene exerts its effects is primarily through its strong π-π interactions and high thermal stability . These properties facilitate efficient energy transfer and emission processes, making it an effective material for OLEDs and other optoelectronic applications . The compound’s molecular targets include various electronic states and pathways involved in light emission and energy transfer .
Comparison with Similar Compounds
9,10-Di(naphthalen-2-yl)-2,6-diphenylanthracene is similar to other anthracene derivatives, such as 9,10-diphenylanthracene and 9,10-di(naphthalen-2-yl)anthracene . it is unique in its combination of naphthyl and phenyl substituents, which enhance its thermal stability and fluorescence properties . This makes it particularly suitable for high-performance blue-emitting materials in OLEDs .
Properties
Molecular Formula |
C46H30 |
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Molecular Weight |
582.7 g/mol |
IUPAC Name |
9,10-dinaphthalen-2-yl-2,6-diphenylanthracene |
InChI |
InChI=1S/C46H30/c1-3-11-31(12-4-1)37-23-25-41-43(29-37)45(39-21-19-33-15-7-9-17-35(33)27-39)42-26-24-38(32-13-5-2-6-14-32)30-44(42)46(41)40-22-20-34-16-8-10-18-36(34)28-40/h1-30H |
InChI Key |
DFRBHDAIPDVXOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C4C=C(C=CC4=C3C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)C8=CC9=CC=CC=C9C=C8 |
Origin of Product |
United States |
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